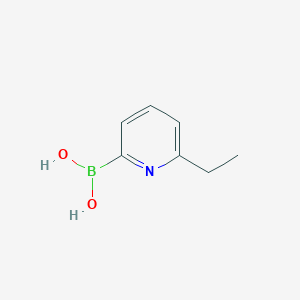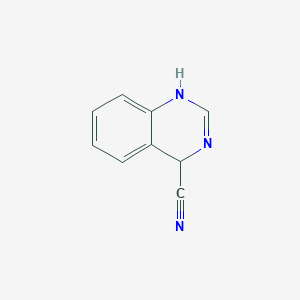![molecular formula C6H8N4O B11920849 2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring nucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the ring system . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution in the ring, pH of the reaction medium, and the presence of electron-withdrawing groups .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to ensure the efficient production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a wide variety of functionalized derivatives .
Applications De Recherche Scientifique
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways within the cell. For example, it may inhibit the activity of certain enzymes, such as casein kinase 1 alpha and delta, which are involved in the regulation of cell proliferation and survival . This inhibition can lead to the disruption of cellular processes and ultimately result in the death of cancer cells or the inhibition of viral replication .
Comparaison Avec Des Composés Similaires
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring system.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar pyrrole ring but differ in the type of heterocyclic ring fused to the pyrrole.
The uniqueness of this compound lies in its specific structural features and its potential biological activities, which make it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H8N4O |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-amino-3,5,6,7-tetrahydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H8N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h8H,1-2H2,(H3,7,9,10,11) |
Clé InChI |
BWEPECVLUYHMMM-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)

![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)
![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)


![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)
![2H-Indeno[5,4-D][1,2]oxazole](/img/structure/B11920819.png)

![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)

![6H-Furo[2,3-f]isoindole](/img/structure/B11920847.png)
